Product packaging for (S)-1,3-Dimethylpiperazine-2,5-dione(Cat. No.:)

(S)-1,3-Dimethylpiperazine-2,5-dione

Cat. No.: B13959607
M. Wt: 142.16 g/mol
InChI Key: DKJXHTTVLDGGFA-UHFFFAOYSA-N
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Description

Historical Context of Diketopiperazine Research

The study of diketopiperazines dates back to 1880 when they were first discovered and later investigated by Emil Fischer. researchgate.net Initially, these compounds were often dismissed as mere artifacts or degradation byproducts of proteins. researchgate.net However, this perception began to change as their widespread presence in nature and diverse biological activities became more apparent. A significant milestone in the field was the determination of the first crystal structure of a diketopiperazine in 1938, which provided crucial insights into their molecular architecture. rsc.org

Over the decades, research has revealed that diketopiperazines are synthesized by a wide array of organisms, including bacteria, fungi, and marine microorganisms. nih.gov This natural abundance, coupled with their exhibition of a broad spectrum of biological effects such as antitumor, antibacterial, and antiviral properties, has cemented their importance as a significant class of natural products and has spurred extensive research into their synthesis and potential therapeutic applications. nih.govvu.nl

Structural Classification and Nomenclature of Substituted Piperazine-2,5-diones

The classification of piperazine-2,5-diones is primarily based on the substitution pattern on the core ring structure. The parent, unsubstituted compound is systematically named piperazine-2,5-dione according to IUPAC nomenclature. researchgate.net More commonly, it is referred to as a 2,5-diketopiperazine (2,5-DKP) or a cyclic dipeptide. researchgate.net

Substituted derivatives are named by indicating the position and identity of the substituent groups. For instance, in the case of (S)-1,3-Dimethylpiperazine-2,5-dione, the "1,3-dimethyl" prefix specifies the locations of the two methyl groups. The stereochemistry at the chiral centers, which arise from the constituent α-amino acids, is designated using the Cahn-Ingold-Prelog (CIP) priority rules, denoted by (R) or (S) at the respective chiral carbon atoms. The relative stereochemistry of substituents at positions 3 and 6 can also be described as cis or trans.

Table 1: Nomenclature and Classification of Piperazine-2,5-diones
Compound NameSystematic Name (IUPAC)Common NamesStructural Classification
Piperazine-2,5-dionePiperazine-2,5-dione2,5-Diketopiperazine (DKP), Glycine anhydride (B1165640), Cyclic dipeptideUnsubstituted
This compoundThis compoundN-methylated diketopiperazineN-alkylated, C-alkylated, Chiral
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione(3S,6S)-3,6-Dimethylpiperazine-2,5-dioneCyclo(L-Ala-L-Ala)C,C-disubstituted, Chiral, cis-isomer

Significance of Chirality in Diketopiperazine Derivatives

Chirality is a fundamental aspect of diketopiperazine chemistry and plays a pivotal role in their biological activity. The stereochemical configuration of the substituents, particularly at the C-3 and C-6 positions, dictates the three-dimensional shape of the molecule and, consequently, its ability to interact with biological targets such as enzymes and receptors.

Different stereoisomers of the same diketopiperazine can exhibit markedly different, and sometimes completely opposite, biological effects. For example, the antimicrobial and cytotoxic properties of certain diketopiperazines have been shown to be highly dependent on their stereochemistry. The specific spatial arrangement of the side chains, governed by the chiral centers, is crucial for molecular recognition and binding affinity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2 B13959607 (S)-1,3-Dimethylpiperazine-2,5-dione

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4-6(10)8(2)3-5(9)7-4/h4H,3H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJXHTTVLDGGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 1,3 Dimethylpiperazine 2,5 Dione and Analogous Chiral Diketopiperazines

Classical Cyclization Approaches from Amino Acid Precursors

The traditional and most direct route to chiral diketopiperazines involves the cyclization of dipeptides derived from amino acids. This approach leverages the readily available pool of chiral amino acids to construct the core heterocyclic structure.

Dipeptide Formation and Subsequent Cyclization

The synthesis of (S)-1,3-Dimethylpiperazine-2,5-dione typically begins with the formation of a dipeptide from two molecules of L-alanine. This is followed by an intramolecular cyclization to yield the direct precursor, (3S,6S)-3,6-dimethylpiperazine-2,5-dione.

The initial step involves the coupling of two L-alanine units. To control the coupling process and prevent unwanted side reactions, the amino group of one alanine (B10760859) molecule and the carboxylic acid group of the other are protected. Common protecting groups for the amino group include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), while the carboxylic acid is often protected as a methyl or ethyl ester. The coupling of these protected amino acids is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form the protected dipeptide, for instance, N-Boc-L-alanyl-L-alanine methyl ester.

Following the formation of the linear dipeptide, the protecting groups are removed, and the resulting dipeptide ester is induced to cyclize. This cyclization is often achieved by heating the dipeptide ester in a high-boiling point solvent, such as toluene (B28343) or ethylene (B1197577) glycol, with an acid catalyst like acetic acid. The reaction proceeds via an intramolecular aminolysis, where the free amino group of one alanine residue attacks the ester carbonyl of the other, eliminating a molecule of alcohol to form the stable six-membered diketopiperazine ring. This process yields (3S,6S)-3,6-dimethylpiperazine-2,5-dione, the immediate precursor to the target molecule. researchgate.net

Precursor 1Precursor 2Coupling ConditionsCyclization ConditionsProduct
N-Boc-L-alanineL-alanine methyl esterDCC, HOBt, CH2Cl21. TFA/CH2Cl2; 2. Toluene, Acetic Acid, Reflux(3S,6S)-3,6-dimethylpiperazine-2,5-dione

Stereocontrol in Cyclization Reactions

Maintaining the stereochemical integrity of the chiral centers originating from the amino acid precursors is paramount in the synthesis of enantiomerically pure diketopiperazines. During the cyclization of dipeptides, there is a risk of epimerization at the α-carbons, especially under harsh reaction conditions (e.g., high temperatures or strong basic/acidic environments).

For the synthesis of this compound, the cyclization of L-alanyl-L-alanine predominantly yields the cis-diastereomer, (3S,6S)-3,6-dimethylpiperazine-2,5-dione, due to the thermodynamic stability of the cis-conformation where the two methyl groups are in pseudo-equatorial positions. The use of milder cyclization conditions, such as refluxing in toluene with a catalytic amount of acetic acid, helps to minimize racemization and preserve the desired stereochemistry. researchgate.net The stereochemical purity of the resulting diketopiperazine is crucial for the subsequent N-alkylation step to obtain the target compound with the correct (S) configuration at both stereocenters.

Advanced Synthetic Strategies

To achieve greater control over the substitution pattern and to introduce modifications to the diketopiperazine core, advanced synthetic strategies have been developed. These methods often involve the functionalization of a pre-formed diketopiperazine ring.

N-Alkylation and Acylation Methodologies

The introduction of alkyl or acyl groups onto the nitrogen atoms of the diketopiperazine ring is a key strategy for creating derivatives like this compound.

Reductive N-alkylation provides a method for the N-methylation of diketopiperazines. This technique typically involves the reaction of the diketopiperazine with an aldehyde, such as formaldehyde (B43269), in the presence of a reducing agent. The reaction proceeds through the formation of an N-acyliminium ion intermediate, which is then reduced in situ.

For the synthesis of this compound from (3S,6S)-3,6-dimethylpiperazine-2,5-dione, a two-fold reductive amination can be employed. The diketopiperazine is treated with an excess of formaldehyde and a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). These reducing agents are mild enough to selectively reduce the intermediate iminium ion without affecting the amide carbonyl groups of the diketopiperazine ring. The reaction is typically carried out in a protic solvent like methanol (B129727) or a mixture of solvents such as dichloromethane (B109758) and acetic acid. This one-pot procedure can efficiently introduce both methyl groups onto the nitrogen atoms, yielding the desired this compound while preserving the stereochemistry at the C3 and C6 positions.

SubstrateReagentsReducing AgentSolventProduct
(3S,6S)-3,6-dimethylpiperazine-2,5-dioneFormaldehyde (aq.)NaBH3CNMethanolThis compound

Selective N-acylation offers another route to functionalize the nitrogen atoms of the diketopiperazine ring. This method involves the reaction of the diketopiperazine with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base. While direct N-methylation is more common for preparing this compound, N-acylation followed by reduction represents an alternative, albeit longer, pathway.

For instance, (3S,6S)-3,6-dimethylpiperazine-2,5-dione could be subjected to a double N-acylation using an acylating agent like acetyl chloride in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine. This would yield the N,N'-diacetyl derivative. Subsequent reduction of the acetyl groups would be necessary to obtain the N,N'-dimethyl product. However, the reduction of the N-acyl groups without affecting the amide bonds within the diketopiperazine ring can be challenging and may require specific reducing agents like borane-tetrahydrofuran (B86392) complex (BH3·THF) or lithium aluminum hydride (LiAlH4) under carefully controlled conditions. Due to the potential for side reactions and the multi-step nature of this approach, direct N-methylation is generally the preferred method for the synthesis of this compound.

SubstrateAcylating AgentBaseReduction ConditionsProduct
(3S,6S)-3,6-dimethylpiperazine-2,5-dioneAcetyl ChlorideTriethylamineBH3·THFThis compound

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to constructing chiral diketopiperazine scaffolds. acs.org This strategy introduces chirality in a late stage of the synthesis, allowing for greater structural diversity and access to both D- and L-configured products, which can be prohibitively expensive when sourced from the chiral pool. acs.org Key methodologies include enantioselective hydrogenation and the burgeoning field of organocatalysis.

Asymmetric hydrogenation of prochiral exocyclic double bonds on a pre-formed diketopiperazine ring is a powerful method for establishing stereocenters with high enantioselectivity. acs.org This approach typically involves the hydrogenation of 3-alkylidene- or 3,6-dialkylidene-2,5-diketopiperazines using chiral transition metal catalysts. acs.orgnih.gov

One prominent strategy is the Iridium-catalyzed double asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones. nih.gov Utilizing a complex of Iridium with a spiro nih.govnih.gov-1,6-nonadiene-based phosphine-oxazoline ligand (SpinPHOX), this method provides access to a variety of chiral 3,6-disubstituted-2,5-diketopiperazines. nih.gov The reaction proceeds with high yields, exclusive cis-diastereoselectivity (>99% de), and excellent enantioselectivities (up to 98% ee). nih.govresearchgate.net Mechanistic studies suggest the reaction follows a processive mechanism, where a single catalyst molecule consecutively hydrogenates both C=C double bonds without the dissociation of the partially reduced intermediate. nih.gov

Another highly effective protocol employs a Rhodium/(R,R)-f-spiroPhos complex for the hydrogenation of 3-alkylidene-2,5-diketopiperazines. acs.orgnih.gov This system operates under mild conditions and demonstrates high efficiency and enantioselectivity, affording chiral 3-substituted 2,5-diketopiperazines with up to 99.9% ee. acs.orgfigshare.com

Catalyst SystemSubstrate TypeKey FeaturesMax. Enantioselectivity (ee)Reference
Ir/SpinPHOX3,6-Dialkylidene-1,4-dimethylpiperazine-2,5-dionesDouble hydrogenation; Exclusive cis-diastereoselectivity (>99% de)98% nih.gov
Rh/(R,R)-f-spiroPhos3-Alkylidene-2,5-diketopiperazinesMild conditions; Broad substrate scope99.9% acs.org

Organocatalysis has emerged as a complementary strategy to metal-based catalysis for the enantioselective synthesis of chiral DKPs. core.ac.uk These methods avoid transition metals and often rely on the activation of substrates through chiral Brønsted bases, Brønsted acids, or phase-transfer catalysts.

Novel chiral spirocyclic-amide-derived triazolium organocatalysts have been developed for the asymmetric mono- and dialkylation of α-substituted 2,5-diketopiperazines. researchgate.net This approach allows for the creation of enantioenriched DKPs containing one or two tetrasubstituted carbon stereocenters in high yields (up to 98%) and with excellent cis-diastereo- and enantioselectivities (up to >20:1 dr, >99% ee). researchgate.net

In another example, ureidoaminal-derived Brønsted bases have been successfully used to catalyze the Michael addition of bicyclic acylpyrrol lactims (which are related to DKPs) to nitroolefins. nih.govacs.org This reaction produces chiral pyrrolodiketopiperazines with high diastereomeric ratios and enantiomeric excesses up to 98%. nih.govacs.org The catalyst structure can be readily modified, allowing for fine-tuning of reactivity and selectivity. nih.gov While direct organocatalytic functionalization of the DKP core can be challenging due to its lack of reactivity under some conditions, these related approaches demonstrate the potential of organocatalysis in constructing analogous chiral heterocyclic scaffolds. core.ac.uk

Organocatalyst TypeReaction TypeSubstrateKey OutcomeMax. Enantioselectivity (ee)Reference
Chiral Triazolium SaltAsymmetric Alkylationα-Substituted 2,5-DKPsForms tetrasubstituted stereocenters>99% researchgate.net
Ureidoaminal Brønsted BaseMichael AdditionBicyclic Acylpyrrol Lactims & NitroolefinsSynthesis of chiral pyrrolodiketopiperazines98% nih.govacs.org
Cinchona AlkaloidMichael AdditionTriketopiperazine ScaffoldSuccessful addition to a related scaffoldNot specified core.ac.uk

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. mdpi.comresearchgate.net They allow for the rapid construction of complex molecules, such as DKP derivatives, from simple and readily available precursors. nih.gov

The isocyanide-based Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR strategy and has been extensively applied to the synthesis of DKP scaffolds. mdpi.comnih.gov The classic Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide adduct. researchgate.net This linear adduct serves as a versatile precursor that can undergo a subsequent intramolecular cyclization to yield the 2,5-diketopiperazine ring. mdpi.com

A common and effective strategy involves a one-pot, two-step sequence combining the Ugi-4CR with a cyclization step. mdpi.com For instance, an Ugi reaction can be performed using an α-amino acid as the carboxylic acid component. The resulting linear dipeptide-like precursor is then subjected to deprotection and activation-based cyclization under acidic or basic conditions to furnish the DKP. mdpi.com This approach has been refined into efficient one-pot syntheses using an Ugi-4CR followed by an SN2-cyclization, often using ethanol (B145695) as a green solvent. mdpi.com

The versatility of the Ugi reaction allows for the synthesis of highly diverse DKP libraries by varying the four input components. nih.govacs.org This strategy has been used to synthesize the DKP core of the antiviral drug Aplaviroc, where an N-Boc-amino acid, an isocyanide, and an imine react to form the Ugi adduct, which is then deprotected and cyclized. nih.gov Furthermore, asymmetric variants have been developed, such as using catalytic anionic chiral Co(III) complexes to achieve high enantioselectivity in the Ugi-4CR, leading to chiral DKPs (up to 91% ee) after cyclization. bohrium.com

Solid-Phase and Liquid-Phase Synthesis Techniques

Solid-phase organic synthesis has become an indispensable tool for the combinatorial exploration of DKP scaffolds, facilitating high-throughput synthesis and purification. nih.govbaranlab.org The core principle involves anchoring a starting material to an insoluble polymer resin, carrying out a sequence of reactions, and finally cleaving the desired product from the support. nih.gov

The most common solid-phase strategy for DKP synthesis involves the assembly of a linear dipeptide on a resin, followed by a cyclization reaction that simultaneously cleaves the product from the solid support. nih.gov This "cyclative cleavage" strategy is highly efficient because, ideally, only the desired cyclic product is released into the solution, simplifying purification. nih.gov

The process typically begins by attaching the C-terminal amino acid to a suitable resin, such as Wang resin. researchgate.net The N-protecting group (e.g., Fmoc) is removed, and the second amino acid is coupled. Subsequent removal of the N-terminal protecting group of the resin-bound dipeptide, often with a base like piperidine (B6355638), initiates an intramolecular aminolysis. nih.govnih.gov The N-terminal amine attacks the C-terminal ester linkage to the resin, forming the DKP and releasing it from the support. nih.gov

This method is particularly well-suited for creating diverse DKP libraries through split-and-pool synthesis. rsc.org It has also been adapted for the synthesis of N-methylated DKPs, which are structurally analogous to this compound. Enantiomerically pure N-methylated DKPs can be obtained by treating an N-methylated, resin-bound dipeptide with piperidine to induce cyclative release. nih.gov It is important to note that DKP formation can sometimes be an undesired side reaction during standard solid-phase peptide synthesis, especially when proline is the penultimate amino acid, leading to cleavage of the C-terminal dipeptide from the resin. researchgate.netacs.org

StrategyDescriptionKey AdvantagePotential IssueReference
Cyclative CleavageA resin-bound linear dipeptide is deprotected, leading to intramolecular cyclization and release of the DKP from the solid support.High purity of the cleaved product, as only the cyclized molecule is released.Unwanted DKP formation can be a side reaction in standard solid-phase peptide synthesis, leading to yield loss. nih.gov
On-Resin N-MethylationN-methylation is performed on the resin-bound dipeptide before cyclative release.Provides a route to N-methylated DKPs.On-resin methylation at the C-terminal side can lead to diastereomers. nih.gov
Solid-Phase Ugi ReactionAn Ugi reaction is performed using a resin-bound amine or amino acid as one of the components, followed by on-resin cyclization.Combines the diversity of MCRs with the high-throughput nature of solid-phase synthesis.Diastereoselectivity of the solid-phase Ugi reaction can be low. acs.org
Liquid Phase Combinatorial Synthesis (LPCS)

Liquid phase combinatorial synthesis (LPCS) has emerged as a powerful tool for the rapid generation of libraries of organic molecules. This strategy combines the benefits of solution-phase chemistry with the ease of purification typically associated with solid-phase synthesis. One notable application of LPCS is in the synthesis of piperazine (B1678402) and piperidine libraries, which can be adapted for the production of this compound and its analogues. nih.gov

The core of this approach often involves the use of a soluble polymer support, which allows for homogeneous reaction conditions and simplified purification through precipitation and washing. Key reactions in the construction of these libraries include nucleophilic benzylic substitution and N-acylation. nih.gov This method has proven to be an efficient means of constructing combinatorial libraries of diamine-containing compounds, including disubstituted piperazine derivatives, which can be isolated in high yields and with excellent purity. nih.gov A general one-pot synthesis of a 61-membered combinatorial library of piperazine-2,5-diones has been successfully accomplished, highlighting the efficiency of this approach. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Pathways

Chemoenzymatic and biocatalytic approaches offer highly stereoselective routes to chiral diketopiperazines. While specific enzymatic pathways for this compound are not extensively detailed, analogous syntheses of chiral piperazin-2-ones and related structures highlight the potential of these methods. Enzymes, with their inherent chirality, can catalyze reactions with high enantioselectivity, often under mild conditions. dicp.ac.cn

One of the primary advantages of biocatalytic pathways is the ability to generate enantiomerically pure compounds, which is crucial for applications in pharmacology and materials science. For instance, enzyme-mediated chiral resolution is a common method for the selective preparation of substituted piperazines. nih.gov Furthermore, the synthesis of chiral piperazin-2-ones has been achieved through asymmetric catalytic methods, demonstrating the feasibility of producing these complex structures with a high degree of stereocontrol. dicp.ac.cn The development of these biocatalytic and chemoenzymatic routes provides a more sustainable and efficient alternative to traditional chemical syntheses.

Functionalization and Derivatization Strategies

The functionalization and derivatization of the this compound scaffold are critical for tuning its physicochemical properties and biological activity. A variety of chemical transformations can be employed to introduce diverse functional groups onto the diketopiperazine core.

Introduction of Arylidene Moieties via Aldol (B89426) Condensation

The introduction of arylidene moieties at the C-3 and C-6 positions of the piperazine-2,5-dione ring is a common and effective functionalization strategy. This is typically achieved through an Aldol-type condensation, specifically the Claisen-Schmidt condensation, between the diketopiperazine and a substituted aryl aldehyde. nih.govcsu.edu.au For this reaction to proceed, the nitrogen atoms of the diketopiperazine ring must first be activated, for example, by acylation to form N,N-diacetyl-diketopiperazine. nih.govuit.no This activation increases the acidity of the α-carbon protons, facilitating enolate formation which is necessary for the condensation. uit.no

The reaction conditions for these condensations can be varied to control the outcome. For instance, the use of a base such as triethylamine in a solvent like dimethylformamide has been shown to be effective for the condensation with aromatic aldehydes. uit.no Researchers have successfully synthesized a series of mono-protected arylidene 2,5-diketopiperazine derivatives using this method. nih.gov It is also possible to synthesize both symmetrical and unsymmetrical bis-arylidene derivatives by controlling the stoichiometry of the reactants. mdpi.comresearchgate.net The condensation of various methoxylated benzaldehydes has been shown to exclusively form (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.auchemrxiv.org

Examples of Aldol Condensation for Arylidene Moiety Introduction
Diketopiperazine Starting MaterialAldehydeKey Reagents/ConditionsProduct Type
N,N-diacetyl-diketopiperazineSubstituted arylaldehydesClaisen-Schmidt condensationMono-protected arylidene 2,5-diketopiperazines nih.gov
1,4-diacetylpiperazine-2,5-dione (B1297580)Aromatic aldehydesTriethylamine, Dimethylformamide1-acetyl-3-arylidenepiperazine-2,5-diones uit.no
1,4-diacetylpiperazine-2,5-dioneVarious aldehydesStepwise additionUnsymmetrical bisarylidenes mdpi.com
Acetylated DiketopiperazineMethoxylated benzaldehydes-(Z,Z)-(benzylidene)piperazine-2,5-diones csu.edu.auchemrxiv.org

Radical Addition and Substitution Reactions

Radical reactions provide a powerful avenue for the functionalization of the piperazine-2,5-dione core, particularly for C-H functionalization. Photoredox catalysis has been successfully employed for the direct C-H vinylation and alkylation of piperazines. mdpi.com In these reactions, an amine radical cation is formed, followed by deprotonation at the α-position to the nitrogen to generate an α-aminyl radical. This radical can then couple with various partners, such as vinyl sulfones or α,β-unsaturated carbonyl compounds. mdpi.com

This methodology can be extended to diketopiperazine systems, allowing for the introduction of substituents at the positions alpha to the ring nitrogens. The use of substituted acridinium (B8443388) salts as organic photocatalysts has enabled the C-H alkylation of carbamate-protected piperazines, which proceeds via the coupling of α-carbamyl radicals. mdpi.com Furthermore, radical-mediated intramolecular cyclization has been utilized for the synthesis of piperidines, suggesting that similar strategies could be employed for creating more complex, fused ring systems based on the diketopiperazine scaffold. nih.gov The versatility of this approach is highlighted by its application in the dimerization of transiently formed C3 radicals in the synthesis of complex diketopiperazine alkaloids. nih.gov

Olefin Metathesis for Ring Functionalization

Olefin metathesis, particularly ring-closing metathesis (RCM), is a highly versatile and efficient method for the formation of carbon-carbon bonds and the construction of cyclic systems. nih.govwits.ac.za This reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, can be applied to the functionalization of the this compound ring. rsc.orgresearchgate.net By introducing two olefinic side chains onto the diketopiperazine scaffold, RCM can be used to form an additional ring, creating a bicyclic or macrocyclic structure. nih.gov

This strategy has been widely used in the synthesis of macrocyclic peptidomimetics and other bioactive molecules. nih.govdrughunter.com The robustness of RCM is demonstrated by its application in constructing alkene mimics of peptide-thioether rings. nih.gov The reaction conditions for RCM can be optimized to suppress side reactions, such as isomerization, which can be particularly problematic with certain substrates like those containing aryl-allyl groups. nih.gov The choice of catalyst and the use of additives can significantly enhance the yield of the desired cyclic product. nih.gov

Applications of Olefin Metathesis in Heterocyclic Synthesis
Metathesis TypeApplicationCatalyst ExampleKey Outcome
Ring-Closing Metathesis (RCM)Synthesis of cyclic peptides and peptidomimetics nih.govRuthenium-based catalystsFormation of macrocycles
Ring-Closing Metathesis (RCM)Construction of tetrahydropyridine (B1245486) cores rsc.orgGrubbs' catalystsFormation of heterocyclic rings
Cross-Metathesis (CM)Access to novel azasugars from a generic scaffold rsc.orgRuthenium alkylidene catalystsDiversification of structures
Ring-Closing Metathesis (RCM)Synthesis of conduramines and aminocyclitols rsc.orgGrubbs' I catalystDivergent synthesis from a common precursor

Alpha-Functionalization via Activated Intermediates

The α-carbon atoms of the piperazine-2,5-dione ring can be functionalized through the generation of activated intermediates, such as enolates. The acidity of the α-protons makes them susceptible to deprotonation by a suitable base, forming a nucleophilic enolate that can then react with various electrophiles.

An example of this is the organocatalytic α-sulfenylation of substituted piperazine-2,5-diones. nih.gov In this reaction, a cinchona alkaloid acts as a Lewis base to facilitate the formation of the enolate, which then reacts with an electrophilic sulfur transfer reagent. nih.gov This method provides a direct route to α-sulfenylated diketopiperazines, which are valuable intermediates for the synthesis of more complex molecules, including the epidithiodiketopiperazine class of natural products. nih.gov

Another powerful method for α-functionalization is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones. nih.govnih.gov This reaction allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. nih.govnih.gov Although demonstrated on piperazin-2-ones, this strategy could potentially be adapted for the α-functionalization of diketopiperazines, providing a route to chiral, highly substituted derivatives.

Advanced Spectroscopic and Structural Elucidation of S 1,3 Dimethylpiperazine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of piperazine-2,5-dione derivatives, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of piperazine-2,5-diones provide characteristic signals that are invaluable for structural confirmation. researchgate.net In derivatives of this scaffold, the chemical shifts of the protons and carbons in the piperazine-2,5-dione ring are particularly diagnostic. researchgate.net

For the parent 3,6-dimethylpiperazine-2,5-dione, the protons of the methyl groups and the methine protons on the ring give rise to distinct signals. The ¹³C NMR spectrum is characterized by signals for the carbonyl carbons, the alpha-carbons, and the methyl carbons. The specific chemical shifts can be influenced by the solvent and the presence of substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Piperazine-2,5-diones

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O) - ~160-170
α-Carbon (CH) ~4.0-4.5 ~50-60
Methyl (CH₃) ~1.3-1.5 ~15-20
N-Methyl (N-CH₃) ~2.8-3.0 ~30-35

Note: These are approximate chemical shift ranges and can vary based on substitution and solvent.

The analysis of chemical shift differences (Δδ) between diastereomers is a powerful tool for stereochemical assignment. For instance, in substituted piperazine-2,5-diones, the proton at the 2-position of a cis-isomer is typically observed at a downfield shift compared to the corresponding proton in the trans-isomer due to magnetic anisotropy. csu.edu.au

Two-dimensional NMR techniques are essential for unambiguously determining the stereochemistry of complex molecules like (S)-1,3-Dimethylpiperazine-2,5-dione. Techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly useful for establishing through-space correlations between protons, which can define the relative stereochemistry of substituents on the piperazine-2,5-dione ring. chemrxiv.org

For example, in the case of cis- and trans-isomers of substituted piperazine-2,5-diones, specific NOE enhancements can be predicted and observed. csu.edu.au In a cis-isomer, NOE correlations would be expected between protons on adjacent substituents that are on the same face of the ring. Conversely, in a trans-isomer, these correlations would be absent. This detailed analysis, often combined with X-ray crystallography, provides definitive stereochemical assignments. csu.edu.auchemrxiv.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information on the functional groups and bonding within a molecule.

The IR spectrum of this compound and related compounds is dominated by characteristic absorption bands corresponding to the vibrational modes of its functional groups. researchgate.netfrontiersin.org The most prominent features are the strong absorptions from the amide carbonyl (C=O) stretching vibrations.

Table 2: Characteristic IR Absorption Bands for Piperazine-2,5-dione Derivatives

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
N-H Stretch (if present) 3200-3400 Medium-Broad
C-H Stretch (Aliphatic) 2850-3000 Medium
Amide C=O Stretch 1650-1690 Strong
N-H Bend (Amide II) 1510-1550 Medium
C-N Stretch 1400-1450 Medium

Note: The presence and position of the N-H stretch would depend on the specific substitution pattern.

In N,N'-dimethylated derivatives, the absence of the N-H stretching and bending bands is a key diagnostic feature. The position of the carbonyl absorption can be influenced by hydrogen bonding and the conformation of the ring. gre.ac.uk

Raman spectroscopy provides complementary information to IR spectroscopy. For piperazine-2,5-dione systems, the Raman spectra also exhibit a strong band corresponding to the amide I mode (primarily C=O stretching). gre.ac.uk In some cases, this band can be found at a slightly different wavenumber compared to the IR spectrum. The amide II band (a mix of N-H in-plane bending and C-N stretching) is also observable. gre.ac.uk Studies on related diketopiperazines have shown that the position of the amide II band can be sensitive to the conformation of the ring. gre.ac.uk

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₆H₁₀N₂O₂, the expected molecular weight is approximately 142.16 g/mol . nih.govnih.gov

The fragmentation of protonated cyclic dipeptides, such as piperazine-2,5-diones, has been studied using techniques like electrospray ionization-mass spectrometry (ESI-MS). researchgate.net The fragmentation pathways are often characteristic of the amino acid residues that make up the cyclic dipeptide. researchgate.net Common fragmentation patterns for the piperazine-2,5-dione core include the loss of carbon monoxide (CO) and cleavage of the ring. For 3,6-dimethylpiperazine-2,5-dione, a major fragment ion is observed at m/z 71, corresponding to the loss of one of the N-acetyl-amino acid moieties. Another significant peak is often seen at m/z 44. nih.gov The molecular ion peak (M+) is also typically observed. nih.gov

Table 3: Common Mass Spectral Fragments for 3,6-Dimethylpiperazine-2,5-dione

m/z Relative Abundance Possible Fragment
142 Moderate Molecular Ion [M]⁺
114 Low [M - CO]⁺
71 High [C₃H₅NO]⁺
44 Very High [C₂H₆N]⁺

Source: Adapted from PubChem CID 97704 nih.gov

This fragmentation data is crucial for confirming the identity of the compound and can be used to distinguish it from isomers.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile compounds like piperazine-2,5-diones. In positive ion mode, this compound, with a molecular weight of 142.16 g/mol , is expected to be readily detected as protonated molecules [M+H]⁺ or adducts with alkali metal ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

The analysis of related piperazine-2,5-dione derivatives often shows the formation of these common adducts. The relative abundance of these ions depends on the sample concentration and the composition of the mobile phase. For instance, the presence of sodium salts, even in trace amounts in the solvent or on glassware, can lead to a prominent [M+Na]⁺ peak. Dimer formation, such as [2M+H]⁺ or [2M+Na]⁺, may also be observed, particularly at higher concentrations.

Table 1: Predicted ESI-MS Adducts for this compound

Ion SpeciesFormulaCalculated m/z
[M+H]⁺[C₆H₁₁N₂O₂]⁺143.08
[M+Na]⁺[C₆H₁₀N₂O₂Na]⁺165.06
[M+K]⁺[C₆H₁₀N₂O₂K]⁺181.04
[2M+H]⁺[C₁₂H₂₁N₄O₄]⁺285.16
[2M+Na]⁺[C₁₂H₂₀N₄O₄Na]⁺307.14

Note: The m/z values are calculated based on the monoisotopic mass of C₆H₁₀N₂O₂ (142.0742).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement of an ion, allowing for the unambiguous determination of its elemental composition. This technique is essential for confirming the molecular formula of a newly synthesized or isolated compound. For this compound, HRMS would be used to verify the molecular formula C₆H₁₀N₂O₂.

By measuring the mass of the protonated molecule [M+H]⁺ with high accuracy (typically to within 5 ppm), the observed mass can be compared to the calculated theoretical mass. For example, the calculated exact mass of the [M+H]⁺ ion of C₆H₁₀N₂O₂ is 143.0815. An experimentally determined mass that matches this value to the third or fourth decimal place provides strong evidence for the assigned molecular formula. HRMS analysis of various substituted piperazine-2,5-diones has been successfully used to confirm their elemental compositions. acs.org

Table 2: HRMS Data for Molecular Formula Confirmation

Ion FormulaCalculated Exact MassObserved Mass (Hypothetical)Mass Error (ppm)
[C₆H₁₁N₂O₂]⁺143.0815143.0813-1.4

Note: The hypothetical observed mass and resulting mass error are illustrative of a typical HRMS experiment.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Absolute Configuration and Stereochemistry

For a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects, which occur when the X-ray wavelength is near an absorption edge of an atom in the crystal. By carefully measuring the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), it is possible to determine the absolute arrangement of atoms in space. The Flack parameter is a commonly used value in crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for the correct enantiomer confirms the assignment. While no specific crystal structure for this compound is publicly available, the technique is routinely applied to confirm the stereochemistry of related chiral piperazinediones. mdpi.com

Conformational Analysis in the Crystalline State

The six-membered piperazine-2,5-dione ring is not perfectly planar due to the sp³ hybridization of the C3 and C6 atoms (or C3 and the methylene (B1212753) carbon in this case). The ring can adopt various conformations, including boat, twist-boat, or chair forms, to minimize steric and torsional strain. In the solid state, the observed conformation is influenced by both intramolecular steric effects and intermolecular packing forces.

Studies on related dimethylpiperazine-diones reveal that the ring conformation is sensitive to the substitution pattern. For example, the crystal structure of 1,4-dimethylpiperazine-2,3-dione (B1347186) shows the ring in a half-chair conformation. nih.govresearchgate.netiucr.org For this compound, the methyl groups at the N1 and C3 positions will significantly influence the preferred conformation. The C3-methyl group is likely to occupy a pseudo-equatorial position to minimize steric hindrance with the carbonyl group at C2 and the N1-methyl group.

Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular interactions. While this compound lacks the N-H groups necessary for forming the strong N-H···O=C hydrogen bonds that typically dominate the packing of unsubstituted or N-unmethylated piperazine-2,5-diones, other weaker interactions will direct its crystal packing. acs.org

Table 3: Summary of Expected Solid-State Structural Features

FeatureExpected Characteristic for this compoundBasis of Prediction
Absolute Configuration (S) at the C3 chiral centerDetermined by anomalous dispersion in X-ray crystallography
Ring Conformation Non-planar, likely a twist-boat or distorted chair conformationMinimization of steric strain from methyl groups; data from related heterocycles nih.govresearchgate.netiucr.org
Intermolecular Interactions Weak C-H···O hydrogen bonds and van der Waals forcesAbsence of N-H donors; presence of C-H donors and C=O acceptors nih.goviucr.org
Crystal Packing Motif Formation of layers or chains linked by C-H···O interactionsCommon packing motif in related N,N'-dialkylated piperazinediones nih.goviucr.org

Computational and Theoretical Investigations of S 1,3 Dimethylpiperazine 2,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of (S)-1,3-Dimethylpiperazine-2,5-dione and related DKP scaffolds.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For cyclic dipeptides like this compound, the six-membered ring can adopt several conformations, with the most common being boat, planar, and chair forms.

Computational studies on analogous cis-3,6-disubstituted 2,5-DKPs have shown a general preference for a boat conformation, although sometimes slightly flattened. It is noteworthy that all possible conformations of the 2,5-DKP ring in these molecules are typically found within a relatively narrow energy range of 6 kcal/mol. baranlab.org This small energy difference suggests that the molecule can be influenced by its environment, such as in a crystal lattice or in solution. baranlab.org

For instance, DFT calculations performed on cyclo(L-Ala-L-Ala), a close structural analog of this compound, have determined that the boat conformation represents the lowest energy structure. gre.ac.uk These findings suggest that this compound likely also favors a boat-like conformation in its ground state. A comprehensive analysis of the potential energy surface would involve mapping the energy as a function of key dihedral angles to identify all stable conformers and the energy barriers between them.

Table 1: Calculated Conformational Preferences of Related Diketopiperazines

CompoundMethodLowest Energy ConformationReference
General cis-3,6-disubstituted 2,5-DKPsAb initioBoat baranlab.org
Cyclo(L-Ala-L-Ala)DFT (B3-LYP/cc-pVDZ)Boat gre.ac.uk
Cyclo(L-Ser-L-Ser)-Planar (with folded sidechains) baranlab.org

This table is interactive. Click on the headers to sort.

The electronic structure of this compound dictates its reactivity and potential for intermolecular interactions. Quantum chemical calculations can provide valuable insights into these properties through the analysis of molecular orbitals and the calculation of various reactivity descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

A study on the cyclo-alanine-alanine dipeptide, a related compound, calculated a HOMO-LUMO gap of 0.14 eV larger than that of cyclo-glycine-glycine, suggesting a slightly higher kinetic stability and lower chemical reactivity for the alanine-containing cyclic dipeptide. rsc.org This implies that the methyl substituents in this compound likely influence its electronic properties in a similar manner.

Other important reactivity descriptors that can be calculated include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Measures the resistance to charge transfer.

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons.

These descriptors provide a quantitative basis for predicting the reactivity of this compound in various chemical environments.

Table 2: Calculated Electronic Properties of Cyclo-Alanine-Alanine Dipeptide

PropertyCalculated ValueSignificanceReference
HOMO-LUMO GapLarger than cyclo(Gly-Gly) by 0.14 eVHigher kinetic stability, lower chemical reactivity rsc.org

This table is interactive. Click on the headers to sort.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and interactions with their environment, such as solvent molecules or biological macromolecules.

While quantum chemical calculations provide insights into the intrinsic properties of a molecule in the gas phase, its behavior in solution can be significantly different due to interactions with solvent molecules. MD simulations can explicitly model these interactions and track the conformational changes of this compound over time.

For example, a molecular dynamics study of L-alanine in water revealed that the hydration shell is localized around the polar functional groups and is highly ordered and rigid. nih.gov In contrast, the hydration shell around the hydrophobic methyl group is less structured. nih.gov This suggests that for this compound in an aqueous environment, water molecules would primarily interact with the amide groups of the diketopiperazine ring, while the methyl groups would have a lesser influence on the surrounding water structure.

MD simulations can be used to generate trajectories that map the conformational landscape of the molecule in solution, identifying the most populated conformational states and the dynamics of transitions between them. This information is crucial for understanding how the molecule behaves in a biological context.

Diketopiperazines are known to exhibit a wide range of biological activities, which are often mediated by their interaction with specific protein targets. researchgate.net MD simulations, often in conjunction with molecular docking, are a key tool for modeling these interactions and elucidating the binding mechanisms.

Molecular docking can be used to predict the preferred binding orientation of this compound within the active site of a target protein. Subsequent MD simulations can then be performed on the ligand-protein complex to assess its stability and to analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

For instance, a study on diketopiperazine derivatives as tubulin polymerization inhibitors used molecular dynamics simulations to understand the interaction mechanism. The study found that van der Waals interactions played a crucial role in the binding affinity. nih.gov Such simulations can provide valuable insights for the rational design of more potent and selective analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new compounds and to gain insights into the molecular features that are important for their biological effects.

For a series of diketopiperazine derivatives, a QSAR study could correlate their biological activity, such as inhibitory potency against a specific enzyme, with various molecular descriptors. These descriptors can be calculated from the 2D or 3D structure of the molecules and can be categorized as:

Topological descriptors: Based on the connectivity of atoms in the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Derived from quantum chemical calculations, such as atomic charges and orbital energies.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.

A notable example in a related class of compounds is a study on diketopiperazine derivatives as tubulin polymerization inhibitors, which found a correlation between the dissociation constants of the inhibitors binding to tubulin and their IC50 values against human colon cancer cell lines. nih.gov This demonstrates the power of QSAR in linking molecular properties to biological outcomes.

By developing a robust QSAR model for a series of analogs of this compound, it would be possible to identify the key structural features that govern its biological activity. This information can then be used to guide the synthesis of new derivatives with improved therapeutic potential and to understand the underlying mechanism of action at a molecular level.

Development of Predictive Models for Molecular Interactions

Predictive modeling of molecular interactions is crucial for understanding the biological activity and chemical behavior of molecules like this compound. These models often rely on quantum chemistry calculations and molecular dynamics simulations to forecast how a molecule will interact with its environment, including other molecules and biological targets.

Quantum Chemistry Calculations:

Quantum chemistry calculations are employed to determine the electronic structure of a molecule, which in turn governs its reactivity and interaction properties. For cyclic dipeptides such as cyclo(L-Ala-L-Ala), methods like Density Functional Theory (DFT) and ab initio calculations are used to predict various molecular properties.

A joint experimental and theoretical study on the VUV photoionization and photofragmentation of cyclo-alanine-alanine (cAA) utilized quantum chemistry calculations to gain insight into its molecular stability. cnr.itresearchgate.netrsc.org These calculations are fundamental in developing predictive models for how the molecule will behave under energetic conditions and how it might interact with other species upon ionization. The study employed methods such as the electron propagation theory (EPT) with quasiparticle methods like OVGF and P3+ to estimate ionization potentials, providing a more accurate picture than Koopman's theorem. rsc.org

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. For this compound, MD simulations can predict its conformational flexibility and its interactions with solvent molecules or biological receptors. These simulations can reveal the preferred conformations of the molecule in different environments, which is a key factor in its biological activity.

The following table summarizes some of the computational methods that have been applied to the study of cyclo-alanine-alanine and related dipeptides, which are foundational for building predictive models of their molecular interactions.

Computational Method Application Key Findings/Predictions
Density Functional Theory (DFT)Conformational analysis, vibrational spectra predictionIdentification of low-energy conformers and assignment of experimental vibrational bands.
Ab initio Molecular Orbital TheoryUnderstanding electronic structure and frequency shifts in vibrational spectraCorrelation of spectral differences with molecular and crystal structures. umich.edu
Electron Propagation Theory (EPT)Calculation of ionization potentialsImproved accuracy of photoelectron spectra prediction. rsc.org
Molecular Dynamics (MD)Simulation of molecular motion and interactionsInsights into conformational flexibility and interactions with the solvent environment. nih.gov

Structural Features Influencing Chemical and Biochemical Reactivity

The chemical and biochemical reactivity of this compound is intrinsically linked to its three-dimensional structure. Key structural features include the conformation of the diketopiperazine ring, the orientation of the methyl substituents, and the nature of the peptide bonds.

Ring Conformation:

The six-membered diketopiperazine ring is not planar and can adopt various conformations, with the most common being a boat or a twisted boat conformation. The specific conformation influences the accessibility of the amide bonds to enzymatic or chemical cleavage and the presentation of the methyl groups for intermolecular interactions. Conformational analysis of cyclic peptides is a complex field, and even small changes in structure can significantly alter biological activity. youtube.com

Orientation of Methyl Substituents:

Influence on Reactivity:

Computational studies on related cyclic dipeptides have provided insights into how these structural features influence reactivity. For instance, a detailed vibrational analysis of cyclo(D-Ala-L-Ala) in its different crystalline forms revealed that hydrogen bonding patterns and the conformation of the Cα-H and Cα-CH3 groups lead to distinct spectral differences. umich.edu These findings suggest that the local environment and intermolecular interactions can significantly modulate the reactivity of the peptide bonds.

A study on the photofragmentation of cyclo-alanine-alanine found that the process invariably begins with the cleavage of a C-C bond in the ring, leading to ring-opening. rsc.org This indicates an inherent reactivity pathway within the diketopiperazine scaffold that is influenced by its electronic structure.

The following table outlines key structural features of this compound and their putative influence on its reactivity.

Structural Feature Description Influence on Reactivity
Diketopiperazine RingA six-membered ring containing two amide linkages.Provides a rigid scaffold. The conformation (e.g., boat-like) affects the accessibility of the amide bonds for hydrolysis.
cis-Configuration of Methyl GroupsBoth methyl groups are on the same face of the ring.Leads to a specific three-dimensional shape that influences molecular recognition and binding to biological targets.
Amide BondsTwo planar amide bonds within the ring.These are the primary sites for hydrolytic cleavage, and their reactivity is modulated by the ring's conformation and substituents.

Chemical Reactivity and Reaction Mechanisms of S 1,3 Dimethylpiperazine 2,5 Dione

General Reactivity Patterns of Diketopiperazine Core

The 2,5-diketopiperazine ring is a six-membered system containing two amide linkages at opposite positions. wikipedia.org While generally stable, this core structure allows for a variety of chemical modifications. The reactivity of the DKP core includes N-alkylation, enolate alkylation at the C-3 and C-6 positions, halogenation followed by nucleophilic displacement, and reduction of the carbonyl groups. wikipedia.org The conformation of the ring, which can exist in planar, boat, or twist forms, is significantly influenced by the nature and stereochemistry of its substituents, which in turn affects its reactivity. nih.govbaranlab.org

The amide protons and the α-protons of the DKP ring exhibit acidity, allowing for a range of base-catalyzed reactions. Conversely, the carbonyl oxygens can be protonated under acidic conditions, facilitating cyclization and other transformations.

Base-Catalyzed Reactions: Bases are commonly employed to deprotonate the DKP ring at several positions, leading to various transformations. The most frequent application is N-alkylation, where a strong base like sodium hydride (NaH) is used to deprotonate the amide nitrogen, followed by quenching with an alkyl halide. wikipedia.org However, these conditions can sometimes lead to epimerization at the adjacent stereocenter, particularly in proline-fused systems. wikipedia.org Milder bases and alternative methods, such as using ethanolic potassium hydroxide (B78521) with ultrasonication for intramolecular N-alkylation, have also been developed. wikipedia.org Furthermore, deprotonation at the α-carbon can generate enolates, which are key intermediates for alkylation and aldol (B89426) condensation reactions. wikipedia.org

Acid-Catalyzed Reactions: Acid catalysis is also utilized in DKP chemistry. For instance, acid-catalyzed cyclization of N-α-ketoacyl amino acid amides provides a synthetic route to monodehydro-2,5-diketopiperazines. researchgate.net In other sequences, acids are used to promote the aromatization of dihydropyrazines that are synthesized from DKP precursors. wikipedia.org It has also been noted that acidic media can influence the conformation of catalysts used in reactions involving DKPs, which can affect the outcome of the transformation. core.ac.uk

Summary of Acid- and Base-Catalyzed Transformations of the DKP Core
Transformation TypeCatalyst TypeKey Intermediates/FeaturesTypical Products
N-AlkylationBase (e.g., NaH)N-anionN-substituted DKPs
C-AlkylationBase (e.g., LiHMDS)EnolateC-substituted DKPs
Intramolecular CyclizationBase (e.g., KOH)N-anion attacks internal electrophileFused DKP ring systems
Dehydro-DKP FormationAcidKeto-amide cyclizationMonodehydro-DKPs
Dihydropyrazine AromatizationAcidElimination reactionPyrazines

The DKP core can undergo both oxidation and reduction at its carbonyl groups and other positions, depending on the reagents and the substitution pattern of the ring.

Oxidation Pathways: The DKP scaffold can be a substrate for various oxidative transformations, often mediated by enzymes or chemical reagents. Cytochrome P450 enzymes, for example, can catalyze a range of reactions including hydroxylation, C-C or C-N bond formation, and even aromatization of the DKP ring itself. nih.govnih.gov Certain proline-derived DKPs have been shown to act as organocatalysts, activating molecular oxygen for processes like the aerobic oxidation of sulfides to sulfoxides and the epoxidation of alkenes. acs.org The mechanism is thought to involve the formation of a hydroperoxide intermediate from the DKP catalyst. acs.orgyoutube.com

Reduction Pathways: Reduction of the amide carbonyls in the DKP ring is a common strategy to access chiral piperazines. Strong reducing agents like lithium aluminium hydride (LiAlH4) can cleanly reduce both carbonyl groups. wikipedia.org More selective reductions are also possible. For example, a two-step procedure using L-selectride followed by triethylsilane (Et3SiH) and boron trifluoride etherate (BF3–OEt2) has been used for the regioselective reduction of a related triketopiperazine scaffold to a diketopiperazine. nih.gov

Examples of Oxidation and Reduction Reactions on the DKP Core
Reaction TypeReagent/CatalystPosition of ReactionProduct Class
Carbonyl ReductionLithium aluminium hydride (LiAlH4)C=O groupsChiral Piperazines
Regioselective Carbonyl ReductionL-selectride, then Et3SiH/BF3–OEt2One C=O group (in TKPs)Hydroxy-DKPs
Catalytic Aerobic OxidationProline-derived DKP / O2External SubstrateSulfoxides, Epoxides
Enzymatic OxidationCytochrome P450Ring or side chainsHydroxylated DKPs, Aromatized DKPs

The DKP scaffold can participate in both nucleophilic and electrophilic substitution reactions, enabling extensive functionalization.

Nucleophilic Reactions: The formation of the DKP ring itself often involves an intramolecular nucleophilic attack of an N-terminal amine onto a carbonyl carbon. nih.gov This same reactivity can lead to ring opening under certain conditions. Didehydrodiketopiperazine derivatives, which contain exocyclic double bonds, can act as effective nucleophiles in addition reactions. nih.gov The prevention of unwanted nucleophilic attack by the terminal amine is a key consideration during linear peptide synthesis to avoid premature and undesired cyclization into a DKP. rsc.org

Electrophilic Reactions: The electrophilicity of the DKP ring can be enhanced, for example, through N-acylation with a Boc group, which activates the carbonyl groups toward ring-opening by nucleophiles. nih.gov Following deprotonation with a strong base, the resulting enolate is a potent nucleophile that readily reacts with electrophiles, such as alkyl halides. wikipedia.org Furthermore, these enolates can be trapped with electrophilic halogenating agents like N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the α-position. baranlab.org

Stereochemical Aspects of Reactivity

Stereochemistry is a critical aspect of DKP chemistry, profoundly influencing the three-dimensional structure of the molecule and, consequently, its chemical and biological properties. nih.gov The relative orientation of substituents (cis or trans) dictates the preferred conformation of the ring, which in turn affects the accessibility of different sites for reaction. baranlab.org

Achieving control over stereochemistry during the synthesis and modification of DKPs is a primary goal for chemists.

Diastereoselectivity: Diastereoselective reactions are frequently employed to construct complex DKP-containing molecules. For instance, multi-component reactions like the Ugi reaction followed by catalytic cyclization and an oxidative Heck reaction can provide access to diastereomerically enriched arylidene 2,5-diketopiperazines. nih.gov In the synthesis of complex natural products, diastereoselective oxidative cyclizations and iridium-catalyzed reverse prenylations have proven to be key strategies for establishing the correct relative stereochemistry. nih.gov

Enantioselectivity: While the DKP scaffold itself has been explored in asymmetric catalysis, it can sometimes exhibit low reactivity. core.ac.uk A successful approach involves the use of chiral catalysts to control the stereochemical outcome of reactions on DKP precursors or related structures. Cinchona alkaloid derivatives have been shown to catalyze enantioselective Michael additions to triketopiperazine derivatives, which can then be converted to highly enantioenriched DKP products. nih.gov Another powerful method involves the use of chiral cobalt(III) complexes to catalyze an asymmetric Ugi four-component reaction, the product of which can be cyclized to furnish chiral DKPs with high enantioselectivity. acs.org

Maintaining the stereochemical integrity of chiral centers during reactions is a significant challenge in DKP chemistry. Stereochemical drift, often in the form of epimerization or racemization, can occur under certain reaction conditions.

One of the primary factors leading to stereochemical drift is the use of strong bases for deprotonation at the α-carbon. The resulting planar enolate intermediate can be protonated from either face, potentially leading to a loss of stereochemical information. This is a known issue in reactions like N-alkylation, where even milder conditions can cause epimerization. wikipedia.org

The inherent lability of certain precursors can also be a source of stereochemical drift. For example, triketopiperazines are more acidic and configurationally less stable than DKPs. A strategy to mitigate this is to reduce the more labile precursor to the more configurationally stable DKP early in a synthetic sequence, thereby locking in the desired stereochemistry. nih.gov The choice of catalyst and reaction conditions can also have a profound impact. For example, in an oxidative cyclization, switching from p-toluenesulfonic acid to pyridinium (B92312) p-toluenesulfonate was found to significantly improve the diastereoselectivity, thereby minimizing stereochemical drift. nih.gov

Investigation of Specific Reaction Mechanisms

The chemical behavior of (S)-1,3-Dimethylpiperazine-2,5-dione, a member of the diketopiperazine (DKP) class of cyclic dipeptides, is governed by the reactivity of its core heterocyclic structure. Understanding the mechanisms of its formation and subsequent functionalization is crucial for its synthesis and the development of related compounds.

Cyclization Mechanisms

The formation of the piperazine-2,5-dione ring is a critical step in the synthesis of this compound. This process typically involves the cyclization of a linear dipeptide precursor. Theoretical and experimental studies have elucidated several potential mechanisms for this intramolecular condensation.

One of the most favorable pathways for the generation of cyclic dipeptides from amino acids is an intermolecular reaction process assisted by a water molecule. researchgate.net Density functional theory (DFT) calculations have shown that this pathway is generally more energetically favorable than direct intramolecular reactions. researchgate.net The process can be broken down into four main steps:

Formation of a linear dipeptide precursor from two adjacent amino acids.

Dehydration of the precursor to form the linear dipeptide.

Generation of a cyclic dipeptide precursor, often involving a key hydrogen atom transfer.

A final dehydration step to yield the stable cyclic dipeptide product. researchgate.net

These generation reactions for various cyclic dipeptides are typically exothermic processes. researchgate.net The specific energy barriers involved are influenced by the nature of the amino acid side chains. researchgate.net While specific data for this compound is not detailed, the general principles apply. The cyclization involves the nucleophilic attack of the N-terminal amino nitrogen at the C-terminal carbonyl carbon. researchgate.net In some cases, this rate-limiting step can be catalyzed, for example by piperidine (B6355638) acting as a proton shuttle. researchgate.net

Alternative cyclization strategies have been developed to enhance efficiency and yield. For instance, forming the final amide bond on a solid support can be advantageous, as the pseudo-dilution effect helps to minimize competing intermolecular reactions. nih.gov Another approach involves the use of activating agents. Studies on proline-containing linear dipeptides have shown that sodium trimetaphosphate (P3m) can significantly increase the yield of the corresponding cyclic dipeptide. frontiersin.orgnih.gov The proposed mechanism involves the formation of an N-phosphoryl dipeptide intermediate, which then readily cyclizes. frontiersin.orgnih.gov

Below is a table summarizing the key stages of a proposed water-assisted cyclization mechanism.

StepDescriptionKey Transformation
1 Dipeptide Formation Two N-methylated amino acids condense to form a linear dipeptide precursor.
2 Dehydration A water molecule is eliminated to form the stable linear dipeptide.
3 Conformational Change The linear dipeptide adopts a conformation suitable for cyclization.
4 Intramolecular Attack The terminal amine nitrogen attacks the activated carbonyl carbon of the ester or acid.
5 Tetrahedral Intermediate Formation of a transient tetrahedral intermediate.
6 Ring Closure Elimination of a leaving group (e.g., water or alcohol) to form the six-membered ring.

Mechanism of Side-Chain Introduction Reactions

Introducing or modifying side-chains on a pre-formed piperazine-2,5-dione core is a common strategy for creating structural diversity. For a compound like this compound, this would involve reactions at the C-3 and C-6 positions. A primary method for this is through the formation of an enolate, followed by reaction with an electrophile.

One of the most well-studied methods is the Aldol-type condensation, which introduces unsaturated side-chains. uit.no This reaction typically requires activation of the DKP ring, for example, by N-acetylation to form a 1,4-diacetylpiperazine-2,5-dione (B1297580). uit.nomdpi.com This activation enhances the acidity of the C-3 and C-6 protons, facilitating enolate formation upon treatment with a base. The enolate then acts as a nucleophile, attacking an aldehyde to form an arylidene or alkylidene derivative. uit.nocsu.edu.au

The mechanism proceeds as follows:

Deprotonation: A base (e.g., triethylamine) removes a proton from the C-3 position of the N-acetylated DKP, forming a reactive enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde (e.g., a benzaldehyde (B42025) derivative).

Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: A molecule of water is eliminated to yield a C-C double bond, resulting in a 3-benzylidenepiperazine-2,5-dione (B12513598) derivative. csu.edu.au

These unsaturated side-chains can be further modified. For example, catalytic hydrogenation is used to produce saturated side-chains. The stereochemical outcome of this reduction is of significant interest. For bis(arylidene)piperazine-2,5-diones, hydrogenation catalyzed by palladium or iridium has been investigated. csu.edu.au It is proposed that the transition metal catalyst reduces one of the double bonds and then transfers across the same face of the DKP ring to reduce the second double bond. This mechanism suggests that the cis-isomer would be the major product resulting from a syn-addition of hydrogen. csu.edu.au

The table below outlines common reaction types for side-chain introduction on the piperazine-2,5-dione scaffold.

Reaction TypeReagentsIntermediateProduct
Aldol Condensation Aldehyde, Base (e.g., TEA)EnolateAlkylidene/Arylidene DKP
Alkylation Alkyl Halide, Strong BaseEnolate3-Alkyl-DKP
Halogenation Brominating Agent (e.g., NBS)Enolate3-Bromo-DKP
Catalytic Hydrogenation H₂, Catalyst (e.g., Pd/C, Ir-complex)Alkene Adsorbed on Catalyst Surface3-Alkyl/Arylmethyl-DKP

These mechanisms provide a foundational understanding of the synthesis and chemical reactivity of this compound and related compounds, enabling the targeted design of new derivatives. csu.edu.auwikipedia.org

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Auxiliary and Template

Chiral 2,5-diketopiperazines are widely recognized for their application as chiral auxiliaries and templates in asymmetric synthesis. The inherent chirality of these molecules can effectively control the stereochemical outcome of a reaction, leading to the formation of a desired enantiomer.

Asymmetric Synthesis of Alpha-Amino Acids and Peptidomimetics

The rigid conformation of the DKP ring makes it an excellent scaffold for controlling the facial selectivity of enolate reactions. This property is particularly valuable in the asymmetric synthesis of non-proteinogenic α-amino acids, which are crucial components of many pharmaceuticals. The general strategy involves the diastereoselective alkylation of an enolized DKP derivative. Subsequent hydrolysis then cleaves the target amino acid from the chiral auxiliary, which can often be recovered and reused.

While specific studies detailing the use of (S)-1,3-Dimethylpiperazine-2,5-dione in this capacity are limited, the principle has been well-established with other chiral DKPs. For instance, various N- and C-substituted DKPs have been successfully employed to synthesize α-alkylated amino acids with high enantiomeric excess.

The synthesis of peptidomimetics, compounds that mimic the structure and function of peptides, also benefits from the DKP scaffold. nih.gov The conformational constraints of the DKP ring can be used to lock a portion of a molecule into a specific bioactive conformation, a key aspect in the design of peptide-based drugs with improved stability and oral bioavailability. nih.gov Although direct examples involving this compound are not prominent in the literature, the foundational chemistry of DKPs supports its potential as a building block in this area.

Enantioselective Synthesis of Complex Molecular Architectures

The application of chiral DKPs extends to the enantioselective synthesis of more complex molecular architectures, including various natural products and their analogues. The stereochemical information embedded in the DKP scaffold can be transferred to new stereocenters created during the synthetic sequence. The rigid framework allows for predictable control over the approach of reagents, leading to high diastereoselectivity in reactions such as aldol (B89426) additions, Michael additions, and cycloadditions.

Research in this area has demonstrated the successful use of diverse DKP derivatives as templates to construct intricate molecules with multiple stereocenters. nih.gov While the specific contributions of this compound to this field are not well-documented, its structural features are consistent with those of effective chiral templates.

Scaffold Design in Chemical Biology Research

The piperazine-2,5-dione core is considered a "privileged scaffold" in medicinal chemistry and chemical biology. csu.edu.aucsu.edu.au Its rigid structure, coupled with the ability to introduce diverse substituents, makes it an ideal framework for the development of various biologically active molecules.

Development of Molecular Probes for Target Elucidation

Molecular probes are essential tools for studying biological processes and identifying the targets of bioactive compounds. The DKP scaffold can be functionalized with reporter groups (e.g., fluorescent tags, biotin) and reactive moieties to create probes for activity-based protein profiling and target identification. The defined stereochemistry of a chiral DKP, such as this compound, can be crucial for specific interactions with biological targets. Although specific examples of this compound being used as a scaffold for molecular probes are not readily found in the literature, the general utility of the DKP framework in this context is well-established.

Mimicry of Peptide Structures for Conformational Studies

The conformational rigidity of the DKP ring allows it to act as a mimic of peptide secondary structures, such as β-turns. This is particularly useful in conformational studies of peptides and in the design of peptidomimetics that retain the biological activity of the native peptide but exhibit enhanced stability against enzymatic degradation. By incorporating a DKP into a peptide sequence, researchers can induce specific folds and study their impact on biological activity. While conformational studies on peptides incorporating the specific this compound are not widely reported, the broader class of DKPs has been extensively used for this purpose.

Polymer Chemistry and Material Science Innovations

The unique structural and chemical properties of 2,5-diketopiperazines have also led to their exploration in polymer chemistry and material science. Their ability to self-assemble through hydrogen bonding and their potential as monomers for ring-opening polymerization are key areas of interest.

The rigid, planar structure of the DKP core, along with its hydrogen bonding capabilities, can drive the formation of ordered supramolecular structures, including gels and liquid crystals. These properties are of interest for the development of novel biomaterials.

Furthermore, DKPs can serve as monomers in ring-opening polymerization to produce poly(amide-ester)s and other biodegradable polymers. whiterose.ac.uk The properties of the resulting polymers can be tuned by modifying the substituents on the DKP ring. While there is growing interest in the use of DKPs in polymer science, specific innovations utilizing this compound are not yet prominently featured in the scientific literature.

Incorporation into Polymeric Systems

The direct incorporation of this compound as a monomeric unit in polymerization processes is not extensively documented in publicly available research. However, related research into the synthesis of polypeptides provides context for the potential use of its constituent amino acid, L-alanine. For instance, di-block co-polymers of poly(L-alanine) with poly(ethylene glycol) monomethyl ether (MPEG) have been synthesized through the ring-opening polymerization of N-carboxy-L-alanine anhydride (B1165640) (NCA), initiated by amino-terminated MPEG. nih.gov This process allows for the creation of amphiphilic biodegradable co-polymers, which exhibit micro-domain phase separation and have potential applications in drug-delivery systems. nih.gov

While this demonstrates the polymerization of the alanine (B10760859) monomer, it is important to note that this is different from the direct polymerization of the cyclic dipeptide this compound. Further research is required to explore the viability and methods of incorporating the intact cyclic dipeptide into polymeric structures.

Table 1: Properties of Poly(L-alanine)-block-MPEG Copolymers
PropertyDescriptionSignificanceReference
Synthesis MethodRing-opening polymerization of N-carboxy-L-alanine anhydride (NCA) initiated by amino-terminated MPEG.Allows for the creation of block copolymers with controlled block ratios. nih.gov
ConformationThe poly(L-alanine) chain adopts an α-helix conformation in an aqueous medium.Influences the self-assembly and biological interactions of the copolymer. nih.gov
Thermal PropertiesExhibits two melting points, corresponding to the MPEG and poly(L-alanine) blocks, indicating micro-domain phase separation.Important for understanding the material's morphology and processing characteristics. nih.gov
Potential ApplicationsDrug-delivery systems and other biomedical applications due to its amphiphilic and biodegradable nature.Highlights the functional potential of polymers derived from L-alanine. nih.gov

Development of Functional Materials

This compound has been utilized in the fabrication of novel functional materials, particularly in the realm of coordination networks and crystalline materials with specific physical properties.

One notable application is the formation of a highly ordered two-dimensional (2D) metal-organic coordination network. bohrium.com This was achieved through the co-adsorption of cyclo(L-Ala-L-Ala) with copper adatoms on a Au(111) surface under ultra-high vacuum conditions. bohrium.com The resulting network structure was characterized at a submolecular level using Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS). bohrium.com The study revealed that the cyclic dipeptides act as ligands, coordinating with the copper atoms to form a regular, porous 2D architecture. bohrium.com The chirality of the cyclo(L-Ala-L-Ala) was found to be crucial for the formation of a regular network, as its diastereomer, cyclo(L-Ala-D-Ala), formed an irregular network. bohrium.com

In a different application, the related cyclic dipeptide, cyclo-glycyl-L-alanine, was used to synthesize a polymorph of Glycyl-L-alanine hydroiodide monohydrate. preprints.orgnih.gov This new crystalline material was found to exhibit interesting physical properties, including optical second harmonic generation and pyroelectricity, which are properties of polar materials. preprints.orgnih.gov This demonstrates the potential of using cyclic dipeptides as precursors for the synthesis of functional crystalline materials.

Table 2: Functional Materials Derived from Cyclic Dipeptides
MaterialPrecursorKey FeaturesPotential ApplicationsReference
2D Metal-Organic Coordination Networkcyclo(L-Ala-L-Ala) and Copper atomsHighly ordered, porous 2D structure on a Au(111) surface. Chirality of the dipeptide is crucial for network regularity.Nanotechnology, catalysis, molecular sensing. bohrium.com
Polymorph of Glycyl-L-alanine hydroiodide monohydratecyclo-glycyl-L-alaninePolar crystalline material exhibiting optical second harmonic generation and pyroelectricity.Non-linear optics, sensors. preprints.orgnih.gov

Catalysis Research

The chiral nature of this compound makes it an interesting candidate for applications in catalysis, both as a ligand in coordination chemistry and as an organocatalyst.

Ligand Design in Coordination Chemistry

This compound, referred to as alanine anhydride, has been employed as a ligand in the synthesis of transition metal complexes. Specifically, half-sandwich iridium(III) and rhodium(III) complexes with the stoichiometry [CpIrCl2L] (where Cp = η5-C5EtMe4 and L = alanine anhydride) have been synthesized and characterized. preprints.org These complexes are formed by reacting the iridium or rhodium precursor with alanine anhydride in dichloromethane (B109758). preprints.org The resulting complexes have been characterized by various spectroscopic and analytical techniques, including elemental analysis, infrared and nuclear magnetic resonance spectroscopies, mass spectrometry, and thermogravimetry. preprints.org

Furthermore, as mentioned in the previous section, cyclo(L-Ala-L-Ala) has been shown to act as a ligand in the formation of a 2D coordination network with copper atoms. bohrium.com This demonstrates its ability to coordinate with metal centers in a structured and predictable manner, a key aspect of ligand design.

Table 3: Coordination Complexes of Alanine Anhydride
ComplexMetal CenterLigandCharacterization MethodsReference
[Cp*IrCl2(alanine anhydride)]Iridium(III)Alanine anhydrideElemental analysis, IR, NMR, Mass spectrometry, TGA preprints.org
2D Cu-cyclo(L-Ala-L-Ala) networkCoppercyclo(L-Ala-L-Ala)Scanning Tunneling Microscopy (STM), X-ray Photoelectron Spectroscopy (XPS) bohrium.com

Application as Organocatalysts

Cyclic dipeptides, including cyclo(L-Ala-L-Ala), have been investigated as catalysts in asymmetric organic reactions. In one study, a library of cis- and trans-cyclic dipeptides was synthesized and evaluated for their catalytic activity in the asymmetric Weitz-Scheffer epoxidation of trans-chalcone. researchgate.net The research aimed to understand the structural features required for efficient conversion and enantioselectivity. researchgate.net The results indicated that the cyclic dipeptide can act as a supramolecular catalyst at the aqueous-organic interface, templating an arrangement that facilitates the reaction. researchgate.net While cyclo(L-Ala-L-Ala) was part of the investigated library, the study found that other cyclic dipeptides, such as cyclo(Leu-Leu), were more efficient for this specific transformation. researchgate.net Nevertheless, this research highlights the potential of this compound and related cyclic dipeptides to serve as organocatalysts.

Table 4: Organocatalytic Application of cyclo(L-Ala-L-Ala)
ReactionCatalystRole of CatalystKey FindingReference
Asymmetric Weitz-Scheffer epoxidation of trans-chalconecyclo(L-Ala-L-Ala) (as part of a library)Acts as a supramolecular catalyst at the aqueous-organic interface.Demonstrates the potential of cyclic dipeptides as organocatalysts, although other derivatives showed higher efficiency in this specific reaction. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography remains a cornerstone for the separation and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable for the analysis of (S)-1,3-Dimethylpiperazine-2,5-dione.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography is a powerful tool for assessing the purity and determining the enantiomeric excess of chiral compounds like this compound. The determination of chiral purity is a critical quality attribute for many pharmaceutical and biologically active molecules. nih.gov Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most prevalent and effective method for the separation of enantiomers. nih.gov

For the analysis of diketopiperazines, various chiral stationary phases can be employed. While some studies have reported challenges in separating specific diketopiperazine enantiomers using certain cyclodextrin-based columns, others have successfully developed methods for related compounds. nih.gov The separation is based on the differential interaction of the enantiomers with the chiral selector in the stationary phase, leading to different retention times. nih.gov The enantiomeric excess (ee) can then be calculated from the peak areas of the two enantiomers in the chromatogram. umn.eduheraldopenaccess.us

Table 1: Illustrative HPLC Conditions for Chiral Separation of a Diketopiperazine

ParameterCondition
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C
Injection Volume 10 µL

This table represents typical starting conditions for the chiral separation of a diketopiperazine and would require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography is another valuable technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like diketopiperazines, derivatization is often necessary to increase their volatility and improve chromatographic performance. A notable method involves a ring-opening derivatization for the complete isomeric separation of 2,5-diketopiperazines by chiral GC. nih.gov

In this approach, the diketopiperazine ring is opened through a combination of esterification and acylation, generating dipeptide derivatives. These derivatives can then be effectively separated on a chiral GC column. nih.gov This method has been successfully applied to the complete separation of cis-DKPs, such as cyclo(d-Ala-d-Ala) and cyclo(l-Ala-l-Ala), which are structurally analogous to this compound. nih.gov

Table 2: Example GC Conditions for Chiral Analysis of Diketopiperazine Derivatives

ParameterCondition
Column Chiral Capillary Column (e.g., Chirasil-Val)
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min
Derivatization Ring-opening via esterification and acylation

This table provides an example of GC conditions that could be adapted for the analysis of derivatized this compound.

Mass Spectrometry-Based Analytical Platforms

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of molecules. When coupled with chromatographic or other separation techniques, it provides a high degree of specificity and sensitivity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. For cyclic dipeptides like this compound, MS/MS studies reveal characteristic fragmentation pathways. The fragmentation of trifluoroacetylated derivatives of cyclo(-Ala-X) compounds has been studied by GC-MS, showing that the fragmentation patterns are based on the further degradation of parent ions. cdnsciencepub.com

The fragmentation of protonated cyclic dipeptides often involves the loss of CO, followed by other neutral losses, which are indicative of the diketopiperazine ring structure. researchgate.net The specific side chains on the diketopiperazine ring influence the fragmentation, allowing for the differentiation of various analogs. researchgate.net The study of these fragmentation pathways is crucial for the unambiguous identification of this compound in complex mixtures.

On-Tissue Chemical Derivatization for Enhanced Detection

On-tissue chemical derivatization (OTCD) is an emerging technique in mass spectrometry imaging (MSI) that enhances the detection of molecules that are otherwise difficult to analyze due to poor ionization or low abundance. nih.govresearchgate.net This method involves the application of a chemical reagent directly onto a tissue section to covalently tag the analyte of interest. nih.gov This tagging can introduce a readily ionizable group, thereby increasing the sensitivity of detection by MALDI-MSI. acs.orgnih.gov

While specific applications of OTCD for piperazinediones are not widely reported, the technique holds promise for visualizing the spatial distribution of this compound within biological tissues. By choosing a derivatizing agent that reacts with the functional groups of the target molecule, its detection and localization within a tissue sample can be significantly improved. nih.govacs.org This approach is particularly useful for studying the distribution of exogenous compounds in biological systems. researchgate.net

Capillary Electrophoresis (CE) for Chiral Separations

Capillary electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the chiral separation of a wide range of compounds, including piperazine (B1678402) derivatives. bohrium.comnih.gov The separation in CE is based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector is added to the background electrolyte. springernature.commdpi.com

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric complexes with the enantiomers of the analyte. springernature.commdpi.com The different stabilities of these complexes lead to different electrophoretic mobilities, enabling their separation. mdpi.com The development of a CE method for the chiral separation of piperazine derivatives involves optimizing parameters such as the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage. bohrium.comnih.gov

Table 3: Representative Capillary Electrophoresis Conditions for Chiral Separation of Piperazine Derivatives

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer (pH 2.5)
Chiral Selector 10 mM Hydroxypropyl-β-cyclodextrin
Applied Voltage 20 kV
Detection UV at 214 nm
Temperature 25 °C

This table outlines typical conditions for the chiral separation of piperazine derivatives by CE, which could serve as a starting point for the analysis of this compound.

Biochemical Research Perspectives on Diketopiperazine Derivatives

Biosynthetic Pathways of Naturally Occurring Diketopiperazines

The biosynthesis of diketopiperazines (DKPs), including derivatives like (S)-1,3-Dimethylpiperazine-2,5-dione, is a complex process primarily orchestrated by two major enzyme families: nonribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). These enzymatic pathways provide a route to a vast array of cyclic dipeptides with significant biological activities.

Enzyme-Catalyzed Formation of Piperazine-2,5-diones

The formation of the piperazine-2,5-dione core is a critical step in the biosynthesis of these compounds. In nature, this is achieved through two principal enzymatic routes.

Nonribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes that act as an assembly line for peptide synthesis. Each module is responsible for the incorporation of a specific amino acid. The formation of a diketopiperazine via an NRPS typically occurs at the end of the assembly line, where a terminal thioesterase (TE) domain catalyzes the cyclization and release of the dipeptide from the enzyme complex. While NRPSs are a major source of diketopiperazines in fungi, their involvement in the synthesis of simpler, non-functionalized diketopiperazines is also known.

Cyclodipeptide Synthases (CDPSs): In contrast to the large NRPSs, CDPSs are smaller, standalone enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates. nih.gov This directly links secondary metabolism with the cellular pool of activated amino acids intended for protein synthesis. The catalytic mechanism of CDPSs generally follows a ping-pong model. mdpi.com The first aa-tRNA binds to the enzyme, and its aminoacyl moiety is transferred to a conserved serine residue in the active site, forming a covalent aminoacyl-enzyme intermediate. Subsequently, the second aa-tRNA binds, and its aminoacyl group attacks the intermediate, leading to the formation of a dipeptidyl-enzyme intermediate. This intermediate then undergoes an intramolecular cyclization to form the diketopiperazine ring, which is released from the enzyme. mdpi.com

Precursor Identification and Metabolic Intermediates

The biosynthesis of this compound would necessitate specific precursors and a series of metabolic steps. Based on the known mechanisms of diketopiperazine biosynthesis, the likely precursors are L-alanine and another amino acid that is N-methylated.

The formation of the N-methyl group is a key step. In the context of NRPS pathways, N-methylation is often catalyzed by an N-methyltransferase (MT) domain that is integrated within a module. This methylation event typically occurs after the amino acid has been activated and tethered to a carrier protein domain. S-adenosyl methionine (SAM) is the universal methyl donor for these reactions.

Alternatively, N-methylation can be carried out by a standalone methyltransferase enzyme that acts on the free amino acid before its incorporation into the diketopiperazine. The identification of an L-alanine N-methyltransferase in the biosynthetic pathway of aspkyncin provides a precedent for this mechanism. In such a pathway, N-methyl-L-alanine would be a key metabolic intermediate.

Therefore, the proposed biosynthetic route to this compound would likely involve the following key intermediates:

L-alanyl-tRNA

N-methyl-L-alanyl-tRNA (for CDPS-mediated synthesis) or N-methyl-L-alanine (for NRPS-mediated synthesis with a standalone methyltransferase)

A linear dipeptide intermediate (L-alanyl-N-methyl-L-alanine) tethered to the synthetase enzyme.

Fundamental Studies of Molecular Recognition and Interactions

The specificity of the enzymes involved in diketopiperazine biosynthesis is crucial for determining the final structure of the product. Understanding the molecular recognition mechanisms at the active site provides insights into how these enzymes select their substrates.

Mechanism of Enzyme Binding

In Cyclodipeptide Synthases (CDPSs): The substrate specificity of CDPSs is determined by two distinct binding pockets in the active site, termed P1 and P2, which accommodate the aminoacyl moieties of the two incoming aa-tRNA substrates. mdpi.com The binding of the first aa-tRNA to the P1 pocket is a critical recognition event. The enzyme recognizes both the amino acid side chain and the tRNA body. Following the transfer of the first aminoacyl group to the catalytic serine, the second aa-tRNA binds to the P2 pocket. The specificity at this second site can be less stringent in some CDPSs, leading to the production of multiple diketopiperazine products. For the synthesis of a molecule like this compound, a CDPS would need to possess a P1 or P2 pocket capable of accommodating L-alanine and another pocket that can bind N-methyl-L-alanine.

In Nonribosomal Peptide Synthetases (NRPSs): The selection of amino acid precursors in NRPSs is governed by the adenylation (A) domain of each module. The A-domain has a specific binding pocket that recognizes and activates the cognate amino acid via adenylation. The "specificity-conferring code," a set of key amino acid residues lining this binding pocket, determines which amino acid is selected. duke.edu For the biosynthesis of this compound, one A-domain would be specific for L-alanine, while another would recognize N-methyl-L-alanine.

Interaction with Biological Macromolecules for Structural Insights

While specific structural data for this compound interacting with biological macromolecules are not available, studies on other diketopiperazines provide general insights. The rigid, cyclic structure of the diketopiperazine core makes it a stable scaffold that is generally resistant to proteolytic degradation by peptidases. nih.gov This stability allows diketopiperazines to persist in biological systems and interact with various targets.

X-ray crystallography and NMR spectroscopy are powerful tools for studying these interactions at an atomic level. nih.govyoutube.com For example, structural studies of CDPSs have revealed the architecture of the active site and how it accommodates the aa-tRNA substrates. nih.gov Similarly, crystal structures of NRPS A-domains have elucidated the basis of their substrate specificity. duke.edu While there are no published structures of an enzyme in complex with this compound, the wealth of structural information on related enzymes allows for the construction of homology models to predict how this specific molecule might be synthesized and recognized.

Biodegradation and Environmental Fate Studies (at a biochemical level)

Despite their general stability, diketopiperazines can be degraded by specific microbial enzymes. The primary route of biodegradation is the hydrolytic cleavage of one of the two amide bonds in the piperazine-2,5-dione ring. This reaction is catalyzed by a class of enzymes that are distinct from standard peptidases, which are often incapable of cleaving the cyclic dipeptide structure. nih.gov

The enzymatic hydrolysis of a diketopiperazine results in the formation of a linear dipeptide. For this compound, this would yield L-alanyl-N-methyl-L-alanine. This linear dipeptide can then be further hydrolyzed into its constituent amino acids, L-alanine and N-methyl-L-alanine, by dipeptidases.

Future Research Directions and Emerging Paradigms for S 1,3 Dimethylpiperazine 2,5 Dione

Innovations in Stereoselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (S)-1,3-Dimethylpiperazine-2,5-dione. Innovations are moving beyond traditional methods to achieve higher efficiency, purity, and stereocontrol.

Modern synthetic strategies for cyclic peptides and their derivatives increasingly focus on maximizing efficiency and stereochemical integrity. nih.gov The most common approach involves the intramolecular cyclization of a linear dipeptide, often L-Alanyl-L-Alanine. wikipedia.orgacs.org However, this step can be prone to racemization, necessitating carefully controlled conditions. wikipedia.org Recent advancements aim to mitigate these challenges.

Key innovative approaches include:

Solid-Phase Peptide Synthesis (SPPS): This technique allows for the controlled, stepwise assembly of the linear dipeptide precursor on a solid support. dipharma.comacs.org Subsequent cleavage and intramolecular cyclization can be optimized to preserve the desired (S,S) stereochemistry.

Catalytic Hydroxy-Directed Peptide Bond Formations: A novel protocol utilizes diboronic acid anhydride (B1165640) as a catalyst for peptide bond formation, followed by deprotection and intramolecular cyclization. This three-step, one-pot sequence can produce functionalized DKPs in high yields without intermediate purification, offering a more streamlined and efficient process. acs.org

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. Cyclodipeptide synthases are enzymes that naturally produce DKPs by cyclizing activated amino acid dimers, providing excellent stereocontrol. csu.edu.au Research into harnessing these enzymes for the specific synthesis of this compound is a promising future direction.

Prebiotic Chemistry Insights: Studies on the prebiotic formation of proline-containing DKPs have shown an intrinsic mechanism for chiral selection, even without enzymatic catalysis. frontiersin.org This research suggests that specific reaction conditions could inherently favor the formation of one stereoisomer over another, a principle that could be exploited for asymmetric synthesis. frontiersin.org

Interactive Table: Comparison of Stereoselective Synthesis Methods
MethodDescriptionAdvantagesChallenges
Linear Dipeptide Cyclization Intramolecular condensation of L-Alanyl-L-Alanine, often with an ester terminus. wikipedia.orgConceptually simple, readily available starting materials.Prone to racemization, requires careful optimization. wikipedia.org
Solid-Phase Peptide Synthesis (SPPS) Stepwise assembly of the dipeptide on a resin, followed by cleavage and cyclization. acs.orgHigh purity, amenable to automation and library synthesis.Multi-step process, requires specialized equipment.
Catalytic Methods Use of catalysts like diboronic acid anhydride to facilitate peptide bond formation and subsequent cyclization. acs.orgHigh yields, potential for one-pot synthesis, reduced waste. acs.orgCatalyst sensitivity and cost, scope of applicability.
Biocatalysis Utilization of cyclodipeptide synthase enzymes to perform the cyclization. csu.edu.auExcellent stereoselectivity, environmentally friendly ("green") conditions.Enzyme availability and stability, substrate specificity.

Advanced Computational Design and Prediction

Computational chemistry provides powerful tools to predict the properties, behavior, and potential applications of this compound and its derivatives, accelerating research and development.

In silico methods are increasingly employed to study piperazine-based compounds. nih.govrsc.org These computational studies can rationalize experimental findings and guide the design of new molecules with desired properties. For this compound, these approaches can predict its conformational preferences, reactivity, and interactions with other molecules.

Key computational techniques include:

Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, optimized geometry, and vibrational frequencies. physchemres.orgresearchgate.net This information is crucial for understanding its stability and reactivity.

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a larger target, such as an enzyme or receptor. researchgate.netnih.gov It is instrumental in drug discovery for evaluating potential biological activity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the DKP ring and its interactions in a dynamic environment, such as in a solvent or bound to a target. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of a series of compounds with changes in their activity. nih.gov This can be used to predict the properties of novel, unsynthesized derivatives of this compound.

Interactive Table: Parameters from Computational Studies
Computational MethodKey Parameters PredictedApplication for this compound
Density Functional Theory (DFT) Bond lengths, bond angles, Mulliken charges, HOMO-LUMO energy gap.Predicting molecular stability, sites of electrophilic/nucleophilic attack, and reactivity. physchemres.org
Molecular Docking Binding affinity (kcal/mol), binding pose, intermolecular interactions (e.g., hydrogen bonds). nih.govScreening for potential biological targets and designing derivatives with improved binding.
Molecular Dynamics (MD) Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction energy.Assessing the stability of the molecule's conformation and its complexes with other molecules over time. nih.gov
ADMET Prediction Absorption, Distribution, Metabolism, Excretion, Toxicity.Evaluating the "drug-likeness" of derivatives in early-stage discovery. physchemres.orgresearchgate.net

Novel Functionalization Approaches

Modifying the core structure of this compound is key to creating new molecules with tailored properties. Research is focused on developing versatile and selective methods for its functionalization. The piperazine-2,5-dione moiety serves as a versatile scaffold for generating new bioactive molecules. csu.edu.auchemrxiv.org Functionalization can be directed at the nitrogen atoms or the carbon atoms of the heterocyclic ring.

Emerging strategies for functionalization include:

C-H Functionalization: Directing group-assisted, transition-metal-catalyzed C(sp³)–H bond functionalization is a powerful, step-economic strategy to install new groups onto the molecule without pre-functionalization. rsc.org This could potentially be applied to the methyl groups of this compound.

N-Acyliminium Ion Chemistry: These highly reactive intermediates, generated from DKP precursors, can be trapped by a wide range of nucleophiles, allowing for the selective introduction of substituents at the α-carbons (C-3 and C-6 positions). eurekaselect.com

Condensation Reactions: The methylene (B1212753) groups of the DKP ring can be activated by N-acylation. researchgate.net For example, 1,4-diacetylpiperazine-2,5-dione (B1297580) can undergo controlled, stepwise condensation with various aldehydes to produce unsymmetrical bis-arylidene derivatives. researchgate.netmdpi.com This approach allows for the construction of complex and conjugated systems.

Late-Stage Functionalization: This paradigm focuses on introducing modifications late in a synthetic sequence. dipharma.com For a scaffold like this compound, this would involve synthesizing the core ring first and then selectively modifying the N-H bonds or C-H bonds of the methyl groups, enabling rapid generation of a diverse library of analogues.

Interactive Table: Functionalization Strategies
PositionStrategyReagents/ConditionsPotential Products
Nitrogen (N1, N4) N-Alkylation / N-AcylationAlkyl halides, acyl chlorides with a base. wikipedia.org1,4-disubstituted derivatives with modified solubility and electronic properties. nih.gov
Carbon (C3, C6) Enolate Alkylation (Schöllkopf reagent)Strong base (e.g., n-BuLi), then electrophile (e.g., alkyl halide). wikipedia.orgC-alkylated derivatives with new stereocenters.
Carbon (C3, C6) Aldol (B89426) CondensationBase (e.g., sodium acetate) and an aldehyde. csu.edu.aumdpi.com(Z,Z)-(benzylidene) derivatives for extended conjugation or further modification. chemrxiv.org
Methyl Groups C-H FunctionalizationTransition metal catalyst (e.g., Palladium, Rhodium) and directing group. rsc.orgDerivatives with functional groups appended to the side chains.

Exploration of Unconventional Applications in Chemical Sciences

Beyond traditional medicinal chemistry, the unique structural and chiral properties of this compound make it an attractive candidate for novel applications in materials science and catalysis.

The inherent properties of DKPs, such as their rigid conformation, defined stereochemistry, and capacity for hydrogen bonding, make them excellent building blocks for supramolecular structures. mdpi.com This opens up applications far beyond their biological roles.

Potential unconventional applications include:

Supramolecular Gels: DKPs have a strong propensity to self-assemble into ordered networks, forming gels in both aqueous (hydrogels) and organic solvents. mdpi.comnih.gov The chirality and defined structure of this compound could be used to create "smart" materials that respond to external stimuli.

Chiral Catalysis: The rigid, chiral scaffold can be functionalized with catalytic groups. Such molecules could serve as organocatalysts for asymmetric reactions, where the DKP backbone induces a specific stereochemical outcome.

Functional Materials: The ability to form ordered, self-assembled structures makes DKPs interesting for applications in optoelectronics and nanomaterials. mdpi.com Derivatives of this compound could be designed to form chiral liquid crystals or components of organic electronic devices.

Peptide Synthesis Building Blocks: Activated DKPs, such as Boc-protected versions, have emerged as key intermediates for peptide elongation, offering a novel approach to constructing larger polypeptide chains. acs.org

Interactive Table: Potential Unconventional Applications
Application AreaRelevant Properties of this compoundDescription of Potential Use
Materials Science Rigidity, hydrogen bonding capability, chirality.Building block for self-assembling into chiral hydrogels or organogels for drug delivery or tissue engineering. mdpi.comnih.gov
Asymmetric Catalysis Pre-defined (S,S) stereochemistry, rigid scaffold.Core structure for designing novel chiral ligands or organocatalysts for stereoselective synthesis.
Organic Electronics Defined molecular structure, potential for functionalization with chromophores.Scaffold for creating molecules with specific electronic or photophysical properties for use in sensors or displays. mdpi.com
Synthetic Chemistry Stable cyclic structure, activated amide bonds.Use as a chiral auxiliary or a constrained dipeptide motif in the synthesis of more complex molecules. acs.org

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